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Compound of Interest

Compound Name:
3-((4-

Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434 Get Quote

A definitive head-to-head comparison of 3-((4-Isopropylbenzyl)oxy)azetidine analogs is not

readily available in a single comprehensive study. However, by synthesizing data from studies

on various 3-substituted azetidine analogs, a comparative analysis can be constructed to guide

researchers and drug development professionals. This guide provides a comparative overview

of different azetidine analogs, focusing on their biological activities, particularly as monoamine

reuptake inhibitors.

Quantitative Data Summary
The following tables summarize the inhibitory activities of various azetidine analogs against

monoamine transporters.

Table 1: Inhibitory Activity of Azetidine Analogs on Vesicular Dopamine Uptake

Compound Stereochemistry Substituent Ki (nM)[1]

22b cis 4-methoxy 24

15c trans methylenedioxy 31

Lobelane (2a) - - 45

Norlobelane (2b) - - 43
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Note: Lower Ki values indicate higher potency.

Table 2: Monoamine Reuptake Inhibition Profile of 3-Substituted Azetidine Analogs

Compound
hSERT IC50
(nM)

hNET IC50
(nM)

hDAT IC50
(nM)

Reference

Analog 1

(racemate)

Similar inhibitory

activities against

all three

transporters

[2]

Analog 10dl

Identified as a

candidate for

further studies

with a desired

profile of hSERT

> hNET > hDAT

[2]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols
Vesicular [3H]Dopamine Uptake Assay
This assay evaluates the ability of compounds to inhibit the uptake of dopamine into synaptic

vesicles.

Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from the brain tissue of rats.

Incubation: The isolated vesicles are incubated with [3H]dopamine and varying

concentrations of the test compounds.

Detection: The amount of [3H]dopamine taken up by the vesicles is measured using a

scintillation counter.

Data Analysis: The inhibition constants (Ki) are calculated to determine the potency of the

compounds.[1]
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Monoamine Transporter Uptake Assay
This assay measures the inhibitory activity of compounds against human serotonin (SERT),

norepinephrine (NET), and dopamine (DAT) transporters.

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected with hSERT,

hNET, or hDAT are used.[2][3]

Assay Procedure: The cells are incubated with a radiolabeled substrate (e.g., [3H]serotonin,

[3H]norepinephrine, or [3H]dopamine) and different concentrations of the test compounds.

Measurement: The amount of radiolabeled substrate taken up by the cells is quantified to

determine the inhibitory effect of the compounds.

Analysis: IC50 values are determined to assess the potency and selectivity of the analogs.[2]

Signaling Pathway and Experimental Workflow
Monoamine Reuptake Inhibition by Azetidine Analogs
Caption: Mechanism of action of azetidine analogs as monoamine reuptake inhibitors.

Experimental Workflow for Analog Evaluation
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Caption: General workflow for the development and evaluation of novel azetidine analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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